N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, a sulfonamide group, and a propylamino substituent, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a suitable sulfonyl chloride with an amine.
Final Coupling: The tetrazole and sulfonamide intermediates are coupled under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation Products: Oxides of the propylamino group.
Reduction Products: Amines derived from the sulfonamide group.
Substitution Products: Various substituted derivatives on the aromatic ring.
Scientific Research Applications
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that play crucial roles in biological pathways.
Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or modulate protein function, leading to therapeutic effects.
Comparison with Similar Compounds
- N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(ethylamino)benzene-1-sulfonamide
- N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the amino group (propyl, ethyl, or methyl).
- Unique Properties: N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide may exhibit unique pharmacokinetic and pharmacodynamic properties due to the longer propyl chain, potentially enhancing its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1520598-09-7 |
---|---|
Molecular Formula |
C11H16N6O2S |
Molecular Weight |
296.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.